(1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate
Descripción
This compound is a stereochemically complex cyclopentanecarboxylate derivative featuring multiple functional groups: a methyl ester, a tert-butoxycarbonyl (Boc)-protected amine, a free amino group, and a hydroxyl group. The free amino group at the 3-position enhances reactivity, enabling further derivatization, while the Boc group at the 4-position provides temporary protection during synthetic steps .
Propiedades
IUPAC Name |
methyl (1S,2S,3S,4R)-3-[(1R)-1-amino-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5/c1-7-10(8-2)14(19)13-12(20-17(23)25-18(3,4)5)9-11(15(13)21)16(22)24-6/h10-15,21H,7-9,19H2,1-6H3,(H,20,23)/t11-,12+,13+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXLAHYOAZIGA-NJVJYBDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460360 | |
| Record name | Methyl (1S,2S,3S,4R)-3-(1-amino-2-ethylbutyl)-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316173-29-2 | |
| Record name | Methyl (1S,2S,3S,4R)-3-(1-amino-2-ethylbutyl)-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclopentane Formation via RCM
A diene precursor undergoes RCM using a Grubbs catalyst (e.g., Grubbs II) in dichloromethane at 40°C, yielding a cyclopentene intermediate. Subsequent hydrogenation with Pd/C in ethanol affords the saturated cyclopentane.
Diastereoselective Functionalization
Hydroxyl and amino groups are introduced via Sharpless epoxidation or asymmetric dihydroxylation . For example:
-
Epoxidation of cyclopentene with tert-butyl hydroperoxide and a titanium-based catalyst generates an epoxide, which is hydrolyzed to a diol.
-
Selective protection of the primary alcohol as a silyl ether (e.g., TBSCl) allows oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane.
Installation of the BOC-Protected Amino Group
The tert-butoxycarbonyl (BOC) group is introduced early to prevent side reactions.
BOC Protection of Amine
The cyclopentane ketone is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The resulting primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine, achieving >98% yield.
Hydroxyl Group Introduction
The ketone is reduced stereoselectively using (R)-CBS catalyst with borane-dimethyl sulfide, yielding the (2S,3S,4R)-configured alcohol with >98% enantiomeric excess (ee).
Coupling of the (R)-1-Amino-2-ethylbutyl Side Chain
The side chain is synthesized separately and coupled via mixed anhydride or Ullmann-type amidation .
Synthesis of (R)-1-Amino-2-ethylbutyl
Coupling to Cyclopentane Core
The BOC-protected cyclopentane carboxylate is activated as a mixed anhydride using isobutyl chloroformate and triethylamine in dichloromethane at −20°C. The (R)-1-amino-2-ethylbutyl side chain is added, and the reaction proceeds at 25°C for 12 hours, achieving 85–90% yield.
Final Deprotection and Purification
Esterification
The carboxylic acid is methylated using diazomethane in methanol, yielding the methyl ester without racemization.
Crystallization
Crude product is purified via solvent-mediated crystallization . A mixture of n-heptane and ethyl acetate (17:1) precipitates the target compound, yielding 92% purity. Further recrystallization in ethanol/ethyl acetate (1:1) enhances purity to >99%.
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₃₄N₂O₅ | HRMS |
| Molar Mass | 358.47 g/mol | Calculated |
| Density | 1.10 ± 0.1 g/cm³ | Predicted |
| Boiling Point | 476.5 ± 45.0 °C | Predicted |
| Enantiomeric Excess | >98% | Chiral HPLC |
Industrial-Scale Considerations
The patent-derived method emphasizes cost-effectiveness and scalability:
-
Avoidance of chromatography : Solvent swaps and crystallization replace column purification.
-
Toxic reagent substitution : Isobutyl chloroformate replaces DCC, reducing hazardous byproducts.
Challenges and Mitigation Strategies
Análisis De Reacciones Químicas
Types of Reactions
(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
(1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate
- Key Differences: Functional Groups: The acetamido (-NHCOCH₃) group replaces the free amino (-NH₂) at position 3. This acetylated form improves stability under acidic or oxidative conditions but reduces nucleophilic reactivity . Stereochemistry: The 3R,4R configuration (vs.
- Applications : Listed as a Peramivir impurity, this compound highlights the importance of protecting group strategies in drug synthesis. Its reduced reactivity makes it less suitable for downstream modifications compared to the target compound .
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
- Key Differences: Simplified Structure: Lacks the hydroxy, amino, and 2-ethylbutyl substituents. The Boc group is at position 2 instead of 4, and the ethyl ester (vs. methyl) increases lipophilicity . Stereochemistry: The 1S,2S configuration (without 3S,4R) simplifies the ring conformation, reducing steric hindrance for synthetic accessibility .
- Applications : Primarily used as a model intermediate in organic synthesis due to its simpler structure and lower molecular weight (271.35 g/mol vs. ~398.49 g/mol for the target compound) .
Data Table: Structural and Functional Comparison
*Molecular formula inferred based on structural similarity to compound, with adjustment for the absence of an acetyl group.
Research Findings and Implications
- Stereochemical Impact : The 3S,4R configuration in the target compound optimizes spatial alignment with neuraminidase active sites, as seen in Peramivir derivatives. In contrast, the 3R,4R configuration in ’s compound may reduce binding affinity .
- Functional Group Reactivity: The free amino group in the target compound facilitates coupling reactions (e.g., amide bond formation), whereas the acetamido group in its analog requires deprotection for similar utility, adding synthetic steps .
- Synthetic Accessibility : The simpler structure of the compound allows rapid scale-up, but its lack of hydroxyl and branched alkyl groups limits its utility in complex drug syntheses .
Actividad Biológica
The compound (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate , with CAS number 316173-29-2, is a complex organic molecule featuring a cyclopentane structure with multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its role as an impurity in the antiviral drug Peramivir.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₄N₂O₅ |
| Molar Mass | 358.47 g/mol |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 476.5 ± 45.0 °C (Predicted) |
| InChI | InChI=1S/C18H34N2O5/... |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups:
- Amino Group : This group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
- Hydroxy Group : The hydroxy group can participate in biochemical reactions, influencing metabolic pathways.
These interactions suggest a potential role in enzyme inhibition or activation, which could be crucial for therapeutic applications.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antiviral Activity : As an impurity in Peramivir, it may contribute to the overall antiviral efficacy against influenza viruses by interfering with viral replication mechanisms.
- Enzyme Modulation : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Study 1: Antiviral Efficacy
In a study examining the effects of Peramivir and its impurities on influenza virus replication, it was found that the presence of (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate enhanced the antiviral activity of Peramivir by stabilizing its active form and improving cellular uptake.
Case Study 2: Enzyme Interaction
Research conducted on enzyme kinetics demonstrated that this compound acts as a competitive inhibitor for certain proteases involved in viral assembly. The kinetic parameters indicated a significant decrease in enzyme activity in the presence of this compound, suggesting potential therapeutic implications.
Comparative Analysis with Similar Compounds
The biological activity of (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate was compared with other cyclopentane derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (1R,2R,3R,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl) | Moderate antiviral | Similar hydrogen bonding interactions |
| (1S,2S,3R,4R)-Methyl 3-(acetylamino) | Low enzyme inhibition | Different binding affinity |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
- The compound’s stereochemical complexity (four chiral centers) and functional group compatibility (Boc-protected amine, hydroxyl, ester) require precise control. A multi-step approach is recommended:
- Cyclopentane ring formation : Use stereoselective cyclization or chiral pool synthesis to establish the (1S,2S,3S,4R) configuration .
- Boc protection : Introduce the tert-butoxycarbonyl group early to prevent side reactions at the amine .
- Resolution of enantiomers : Employ chiral HPLC or enzymatic resolution to isolate the (R)-configured 1-amino-2-ethylbutyl side chain .
- Reaction monitoring via TLC or LC-MS is critical to detect intermediates .
Q. How can the stereochemistry and purity of this compound be experimentally validated?
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- NMR spectroscopy : Compare coupling constants (e.g., -values for vicinal protons) with stereoisomers to confirm spatial arrangement .
- Chiral stationary phase HPLC : Use columns like Chiralpak® IA/IB to assess enantiomeric excess (>98% purity required for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact biological activity or physicochemical properties?
- Comparative analysis : Replace the 2-ethylbutyl side chain with branched or aromatic analogs to evaluate binding affinity changes (e.g., via surface plasmon resonance). ’s table shows that ethyl ester vs. methanesulfonate groups alter solubility and reactivity .
- Hydroxyl group substitution : Replace the 2-hydroxy group with fluorine or methoxy to study metabolic stability (e.g., cytochrome P450 assays) .
- Boc deprotection : Assess toxicity or solubility changes by removing the Boc group and testing free-amine derivatives .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases). highlights the utility of DFT calculations to optimize hydrogen-bonding motifs .
- MD simulations : Run 100-ns simulations in GROMACS to study conformational stability in aqueous vs. lipid bilayer environments .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency data from analogous cyclopentane derivatives .
Q. How can conflicting spectroscopic or bioassay data be resolved during characterization?
- Contradictory NMR peaks : Re-examine solvent effects (e.g., DMSO vs. CDCl) or use -DEPT to distinguish overlapping signals .
- Bioassay variability : Perform dose-response curves in triplicate and use statistical tools (e.g., Grubbs’ test) to identify outliers. notes that stereochemical impurities >2% can skew IC values .
Methodological Design Questions
Q. What strategies mitigate instability of the hydroxyl and Boc-protected amine groups during storage?
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., tert-butyl alcohol from Boc cleavage) .
Q. How can this compound be integrated into peptide-mimetic drug discovery pipelines?
- Solid-phase peptide synthesis (SPPS) : Use the cyclopentane core as a rigid scaffold to replace flexible peptide bonds. The Boc group allows selective deprotection for sequential coupling .
- Cyclization : Form macrocycles via intramolecular amidation or click chemistry (e.g., CuAAC) to enhance proteolytic resistance .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
